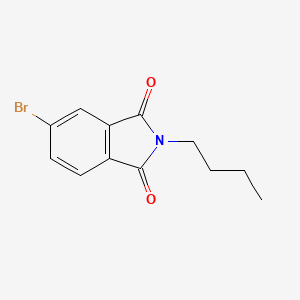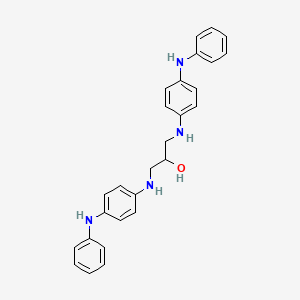
1,3-Bis(4-anilinoanilino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-anilinoanilino)propan-2-ol is an organic compound characterized by the presence of two anilino groups attached to a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-anilinoanilino)propan-2-ol typically involves the reaction of 1,3-dichloropropan-2-ol with aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by anilino groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-anilinoanilino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilino derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-anilinoanilino)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-anilinoanilino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The anilino groups can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cell membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of anilino groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of anilino groups.
Uniqueness
1,3-Bis(4-anilinoanilino)propan-2-ol is unique due to the presence of two anilino groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
1,3-bis(4-anilinoanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c32-27(19-28-21-11-15-25(16-12-21)30-23-7-3-1-4-8-23)20-29-22-13-17-26(18-14-22)31-24-9-5-2-6-10-24/h1-18,27-32H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZJJQSTTQFSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NCC(CNC3=CC=C(C=C3)NC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5134018.png)
![[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate](/img/structure/B5134020.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5134029.png)
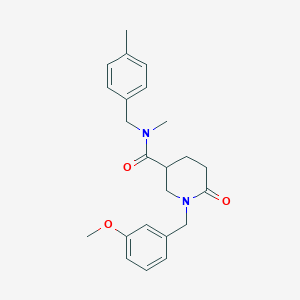
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B5134040.png)
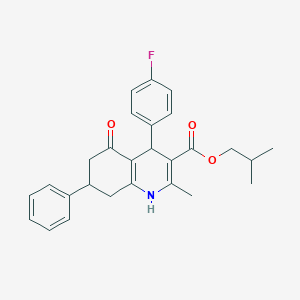
![N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide](/img/structure/B5134049.png)
![N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(METHYLSULFANYL)BENZENESULFONAMIDE](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![PROP-2-EN-1-YL 2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5134073.png)
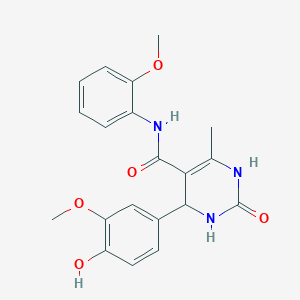
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)
